molecular formula C10H5FN2O4S B13940587 3-(5-Fluoro-2,4-dinitrophenyl)thiophene

3-(5-Fluoro-2,4-dinitrophenyl)thiophene

Cat. No.: B13940587
M. Wt: 268.22 g/mol
InChI Key: LFEQYSUDOBIJJR-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2,4-dinitrophenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of fluorine and dinitro groups on the phenyl ring attached to the thiophene core makes this compound particularly interesting for various applications in scientific research and industry .

Preparation Methods

The synthesis of 3-(5-Fluoro-2,4-dinitrophenyl)thiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . Another method involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating various thiophene derivatives .

Chemical Reactions Analysis

3-(5-Fluoro-2,4-dinitrophenyl)thiophene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

3-(5-Fluoro-2,4-dinitrophenyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Fluoro-2,4-dinitrophenyl)thiophene exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of fluorine and nitro groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

3-(5-Fluoro-2,4-dinitrophenyl)thiophene can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C10H5FN2O4S

Molecular Weight

268.22 g/mol

IUPAC Name

3-(5-fluoro-2,4-dinitrophenyl)thiophene

InChI

InChI=1S/C10H5FN2O4S/c11-8-3-7(6-1-2-18-5-6)9(12(14)15)4-10(8)13(16)17/h1-5H

InChI Key

LFEQYSUDOBIJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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